N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide is a complex organic compound that features a thienopyridine core. Thienopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structure, is of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide typically involves multiple steps:
-
Formation of the Thienopyridine Core: : The thienopyridine core can be synthesized through the reaction of a suitable chalcone precursor with 2-cyanothioacetamide. This reaction is usually carried out in ethanol with sodium hydroxide as a base .
-
Introduction of the Butanamide Moiety: : The butanamide group is introduced by reacting the thienopyridine intermediate with 4-bromoacetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in the presence of a base such as sodium hydroxide .
-
Final Coupling: : The final step involves coupling the intermediate with cyanomethyl groups under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
-
Substitution: : The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide involves its interaction with specific molecular targets. The thienopyridine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3).
Uniqueness
N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and butanamide groups, in conjunction with the thienopyridine core, make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-5-6-15-12(17)1-2-13(18)16-7-3-11-10(9-16)4-8-19-11/h4,8H,1-3,6-7,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXHJMVPZFXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.